

Comparative Guide to Spectroscopic Analysis of Phenyltin Trichloride Reaction Intermediates

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Compound of Interest

Compound Name: **Phenyltin trichloride**

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This guide provides a comparative overview of key spectroscopic techniques used to identify and characterize reaction intermediates of **phenyltin trichloride** (PhSnCl_3). Understanding these transient species is crucial for elucidating reaction mechanisms, optimizing synthetic processes, and developing new organotin-based therapeutics.

Introduction to Phenyltin Trichloride Reactions

Phenyltin trichloride is a versatile organotin compound that serves as a precursor in various chemical syntheses, including the formation of antimicrobial agents and catalysts.^[1] Its reactions, such as hydrolysis, alcoholysis, and adduct formation with Lewis bases, proceed through various short-lived intermediates. The identification of these species is challenging but essential for mechanistic insights.^[2] Spectroscopic methods offer powerful, non-invasive tools for in-situ monitoring and characterization of these intermediates.^{[2][3]}

Comparison of Spectroscopic Techniques

The choice of spectroscopic technique depends on the nature of the reaction, the expected intermediates, and the desired structural information. The most common methods include Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR/Raman), and Mass Spectrometry (MS).

NMR spectroscopy is arguably the most powerful tool for studying organotin reaction intermediates in solution.^[3] It provides detailed information about the electronic environment and coordination number of the tin atom and the structure of the organic ligands.

- ¹¹⁹Sn NMR: This technique is exceptionally sensitive to the coordination environment of the tin nucleus. The chemical shift (δ) of ¹¹⁹Sn covers a wide range, making it a diagnostic indicator of the coordination number and geometry of tin-containing species.^[4] Four-coordinate (tetrahedral) tin in species like PhSnCl₃ typically resonates at higher field (more negative ppm values), while five- and six-coordinate intermediates (trigonal bipyramidal or octahedral), formed by adduct formation, shift significantly downfield.
- ¹H and ¹³C NMR: These nuclei provide information on the phenyl group and other organic ligands. Changes in their chemical shifts or coupling constants, particularly the tin-carbon coupling constants ($J(^{119}\text{Sn}-^{13}\text{C})$), can signal changes at the tin center.^{[5][6]}

Comparative ¹¹⁹Sn NMR Data for Phenyltin Species

Compound/Intermediate Type	Coordination No. at Sn	Typical ¹¹⁹ Sn Chemical Shift (δ , ppm)	Key Insights
PhSnCl ₃ (in non-coordinating solvent)	4	~ -50 to -70	Baseline for four-coordinate PhSn(IV)
[PhSnCl ₃ (L)] (L = Lewis base, e.g., pyridine)	5	~ -200 to -300	Downfield shift indicates increase to 5-coordination
[PhSnCl ₃ (L) ₂] (L = Lewis base)	6	~ -400 to -600	Further downfield shift indicates 6-coordination
[PhSn(OH)Cl ₂ (H ₂ O)] (Hydrolysis intermediate)	5 or 6	Variable, typically downfield from PhSnCl ₃	Indicates hydrolysis and coordination by water

Data compiled from typical ranges reported in organotin NMR literature.^{[4][7]}

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a "fingerprint" of the functional groups present.^[8] These techniques are excellent for identifying changes in bonding, particularly the tin-carbon (Sn-C) and tin-halogen (Sn-Cl) bonds.

- Key Vibrational Modes:

- $\nu(\text{Sn-Cl})$: The stretching frequency of the tin-chlorine bond is sensitive to the coordination number of the tin atom. An increase in coordination number (e.g., from 4 to 5 or 6) weakens the Sn-Cl bonds, causing a shift to lower wavenumbers (red-shift).
- $\nu(\text{Sn-C})$: The tin-carbon stretch can also provide information about the electronic environment of the tin center.
- Ligand Modes: The appearance or shift of vibrational bands corresponding to a coordinating ligand (e.g., C=O, C=N) confirms its binding to the tin center.^[9]

Comparison of Vibrational Frequencies for Tin Chlorides

Species	Coordination No. at Sn	$\nu(\text{Sn-Cl})$ range (cm ⁻¹)	Observation
SnCl ₄ (liquid)	4	~ 400	Four-coordinate tin tetrachloride
[SnCl ₄ (L) ₂] (L=acetonitrile)	6	~ 330	Shift to lower frequency upon adduct formation ^[10]
PhSnCl ₃	4	~ 360-390	Characteristic range for four-coordinate phenyltin trichloride
[PhSnCl ₃ (L)]	5	< 360	Expected red-shift upon formation of a five-coordinate intermediate

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique for detecting charged or easily ionizable intermediates directly from solution.[11][12] It provides the mass-to-charge ratio (m/z) of an intermediate, allowing for the determination of its elemental composition and stoichiometry. It is particularly useful for identifying cationic or anionic adducts and hydrolysis products.[13]

Experimental Protocols

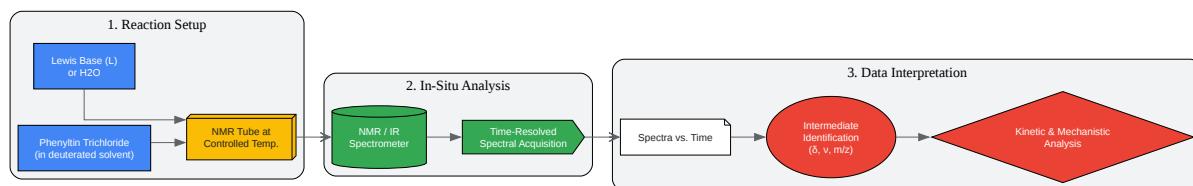
Detailed methodologies are crucial for reproducible results. Below is a representative protocol for in-situ NMR monitoring.

- Sample Preparation:
 - In a clean, dry 5 mm NMR tube, dissolve **phenyltin trichloride** (PhSnCl₃) in a deuterated, non-coordinating solvent (e.g., CDCl₃ or C₆D₆) to a final concentration of 0.1 M.
 - Acquire an initial ¹¹⁹Sn NMR spectrum of the starting material to establish a baseline chemical shift and concentration.
- Reaction Initiation:
 - Cool the NMR tube to the desired reaction temperature (e.g., -20 °C) inside the NMR spectrometer.
 - Using a syringe, add a stoichiometric equivalent of the reactant (e.g., a Lewis base like pyridine) dissolved in a small amount of the same deuterated solvent.
- Data Acquisition:
 - Immediately begin acquiring a series of ¹¹⁹Sn NMR spectra at regular time intervals.[3][14] The time delay between spectra should be chosen based on the expected reaction rate. [15]
 - Set acquisition parameters to ensure a good signal-to-noise ratio with a minimal number of scans to capture transient species.[3] A recycle delay (d1) of 3-5 seconds is typical.[15]
- Data Processing:

- Process the series of spectra to create a time-course profile of the reaction.
- Identify new peaks corresponding to reaction intermediates by their characteristic chemical shifts.
- Integrate the signals of the starting material, intermediates, and products over time to determine reaction kinetics.

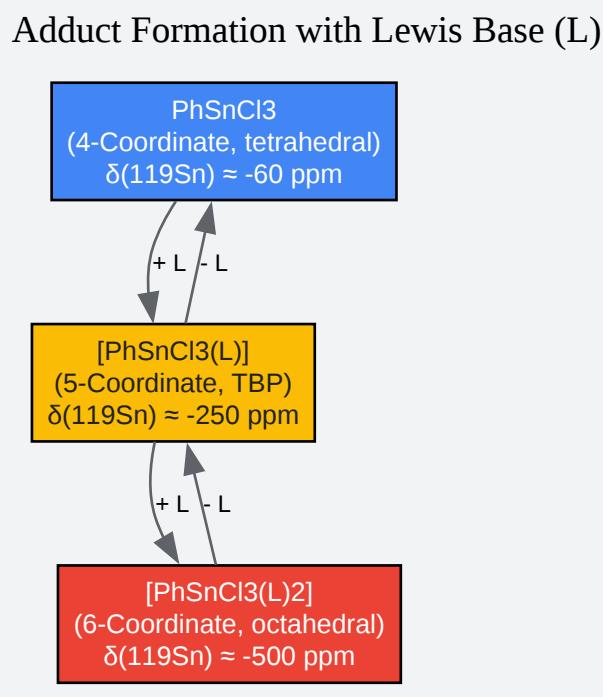
Visualized Workflows and Pathways

Diagrams created using DOT language help visualize complex relationships and workflows.



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Caption: General workflow for in-situ spectroscopic monitoring of a reaction.



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Caption: Pathway of adduct formation showing changes in coordination and ¹¹⁹Sn shift.

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